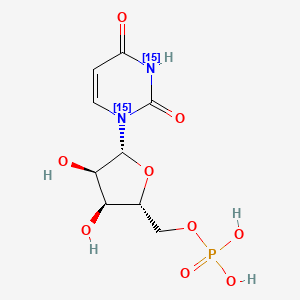
Amabiloside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amabiloside is a glycoside compound that can be isolated from the plant Crinum amabile . It has a molecular weight of 300.26 and a chemical formula of C13H16O8 . This compound is primarily used for scientific research purposes and has shown potential in various biological and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Amabiloside typically involves the extraction from Crinum amabile. The specific synthetic routes and reaction conditions for laboratory preparation are not widely documented, but the extraction process generally involves solvent extraction and purification techniques .
Industrial Production Methods: The extraction from natural sources remains the primary method of obtaining this compound .
Análisis De Reacciones Químicas
Types of Reactions: Amabiloside can undergo various chemical reactions, including oxidation, reduction, and substitution. detailed studies on the specific reactions and conditions are limited.
Common Reagents and Conditions: The common reagents and conditions used in reactions involving this compound are not extensively documented. Further research is needed to elucidate the specific reagents and conditions that facilitate these reactions.
Major Products Formed: The major products formed from reactions involving this compound are not well-characterized in the literature. More research is required to identify and characterize these products.
Aplicaciones Científicas De Investigación
Amabiloside has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Amabiloside is not fully understood. It is believed to interact with various molecular targets and pathways, but specific details are lacking. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.
Comparación Con Compuestos Similares
Crinamine: Another glycoside isolated from Crinum species with similar biological activities.
Lycorine: An alkaloid found in Amaryllidaceae plants with potential therapeutic effects.
Galantamine: A compound used in the treatment of Alzheimer’s disease, also derived from Amaryllidaceae plants.
Uniqueness: Amabiloside is unique due to its specific glycoside structure and its isolation from Crinum amabile. Its potential biological activities and applications in research distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C13H16O8 |
|---|---|
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde |
InChI |
InChI=1S/C13H16O8/c14-4-6-1-2-8(7(16)3-6)20-13-12(19)11(18)10(17)9(5-15)21-13/h1-4,9-13,15-19H,5H2/t9-,10-,11+,12-,13-/m1/s1 |
Clave InChI |
ZPWLUAKXVFTXAN-UJPOAAIJSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


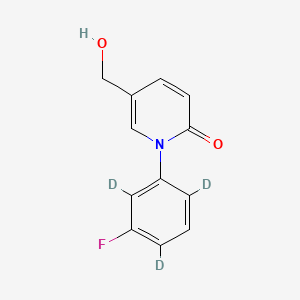
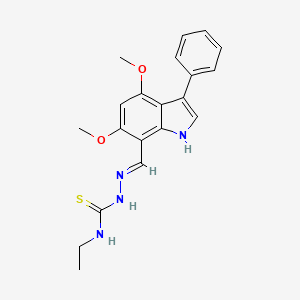
![1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12407852.png)
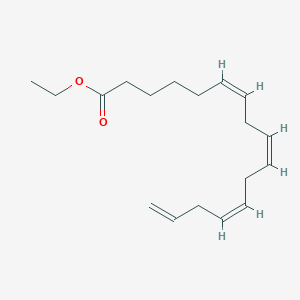
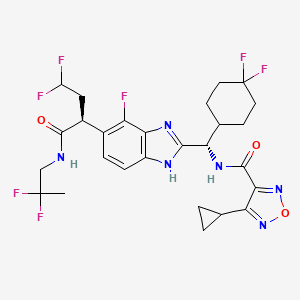
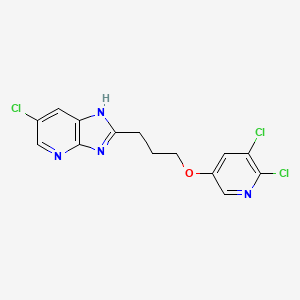
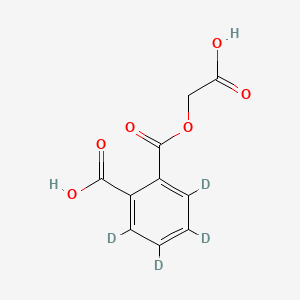
![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)
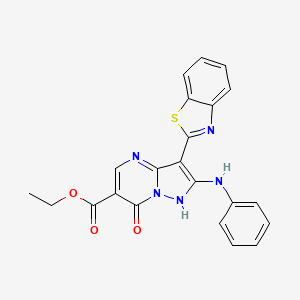
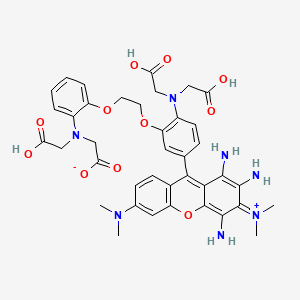
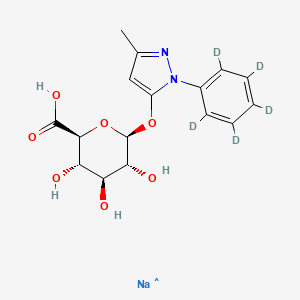
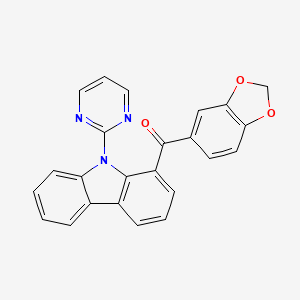
![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)
